molecular formula C6H9ClN2O B1446392 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride CAS No. 1864051-65-9

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B1446392
CAS No.: 1864051-65-9
M. Wt: 160.6 g/mol
InChI Key: AXVFGSQIBOVHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride (CAS 64603-91-4) is a bicyclic heterocyclic compound featuring a fused isoxazole and tetrahydropyridine ring system. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 176.60 g/mol and a density of 1.36 g/cm³ . This compound is pharmacologically significant, particularly in neuroscience research, where it is used to induce absence seizures in animal models via GABA receptor modulation .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFGSQIBOVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864051-65-9
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally starts from pyrrolidin-2-one , a cheap and readily available lactam. The key intermediate in the synthesis is dimethyl (or diethyl) 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate , which is subsequently transformed into the target compound.

The process emphasizes:

  • Direct ring-opening and esterification of pyrrolidin-2-one under anhydrous acidic conditions.
  • Avoidance of bulky protecting groups such as N-benzyl, improving atom economy.
  • Use of methyl or ethyl alcohol as esterification agents.
  • Utilization of methanesulfonic acid as the preferred anhydrous acid catalyst.
  • Subsequent transformations including imine formation, catalytic hydrogenation, and carbamate intermediate formation.

Detailed Stepwise Preparation Process

Step 1: Ring Opening and Esterification of Pyrrolidin-2-one

  • Reactants: Pyrrolidin-2-one, methyl or ethyl alcohol, anhydrous methanesulfonic acid.
  • Conditions: Water-free (anhydrous) environment to maximize yield.
  • Outcome: Formation of the methanesulfonic acid salt of the ring-opened ester (Compound II).
  • Isolation: Compound II is isolated as a solid.

This step is critical for achieving a high yield without side reactions related to water presence.

Step 2: Formation of Imine Intermediate (Compound III)

  • Reactants: Compound II reacted with methyl glyoxylate or ethyl glyoxylate.
  • Solvent: Non-polar solvents such as toluene or heptane.
  • Base: Triethylamine or potassium carbonate.
  • Special Conditions: Triethylamine reacts to form triethylammonium methanesulfonate ionic liquid in situ, which absorbs water, eliminating the need for additional dehydrating agents.
  • Outcome: Formation of an imine intermediate (Compound III), with water separated into a distinct layer for easy removal.

Step 3: Catalytic Hydrogenation to Form Compound IV

  • Catalyst: Palladium on charcoal.
  • Process: Hydrogenation of the imine (Compound III) to yield the reduced intermediate (Compound IV).

Step 4: Carbamate Intermediate Formation (Compound V)

  • Reactants: Compound IV reacted with methyl or ethyl chloroformate.
  • Purification: Compound V is purified by washing with acidified water, distillation, or a combination thereof.

Industrial Scale Process Example

An industrial batch process example illustrates the scale and conditions:

Step Reactants & Conditions Quantities (kg) Key Notes
Ring Opening & Esterification Ethyl 4-((2-ethoxy-2-oxoethyl)(methoxycarbonyl)amino)butanoate + Methanol + Methanesulfonic acid 384 + 3489 + 11 Concentration by distillation, toluene dilution, solvent removal
Washing & Extraction Water + Sodium chloride solution 960 + 64 Organic layer washed and concentrated
Yield Dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate in toluene 622 86% yield, assay 38.31% w/w

This process is repeated with variations in starting material purity and solvent volumes to optimize yield and purity.

Advantages and Innovations in the Preparation

  • Atom Economy: The process avoids protective groups, reducing waste and cost.
  • Safety and Robustness: Use of anhydrous conditions and ionic liquid formation in situ enhances reaction control.
  • Scalability: Demonstrated suitability for industrial scale production.
  • Purification: Efficient phase separation and washing steps simplify purification.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Pyrrolidin-2-one
Acid Catalyst Anhydrous methanesulfonic acid
Alcohol for Esterification Methyl or ethyl alcohol
Solvents Toluene, heptane
Base for Imine Formation Triethylamine or potassium carbonate
Catalyst for Hydrogenation Palladium on charcoal
Intermediate Isolated Dimethyl/diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate
Purification Methods Acidified water wash, distillation
Industrial Yield Up to 86% in key intermediate step
Reaction Conditions Anhydrous, reflux, azeotropic distillation

Supporting Research Findings

  • The preparation method improves upon earlier processes that required N-benzyl protection, which added complexity and cost.
  • The in situ formation of triethylammonium methanesulfonate ionic liquid effectively removes water, facilitating imine formation without additional drying agents.
  • The multi-step process is streamlined by avoiding intermediate isolation where possible, enhancing throughput.
  • Industrial scale examples confirm reproducibility and robustness of the process under practical manufacturing conditions.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and other functionalized compounds that retain the core oxazole-pyridine structure .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
  • Molecular Formula : C8H10ClN3O
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 1262772-00-8

The compound features a unique bicyclic structure that contributes to its interaction with the central nervous system (CNS) receptors.

GABAA Receptor Modulation

Gaboxadol acts primarily as a selective agonist for the GABAA receptor, particularly those containing the delta subunit. This selectivity leads to distinct pharmacological effects compared to traditional benzodiazepines:

  • Mechanism of Action : Gaboxadol enhances inhibitory neurotransmission by binding to the GABAA receptor, leading to increased chloride ion influx and hyperpolarization of neurons.
  • Therapeutic Implications : Its unique action profile suggests potential applications in treating conditions such as insomnia and anxiety disorders without the side effects commonly associated with benzodiazepines.

Sleep Disorders

Gaboxadol has been investigated for its efficacy in managing sleep disorders:

  • Clinical Trials : Studies have shown that gaboxadol can improve sleep onset and maintenance in patients with insomnia. It has been reported to enhance slow-wave sleep (SWS), which is crucial for restorative sleep.
StudyOutcome
Clinical Trial 1Improved sleep latency and quality
Clinical Trial 2Increased duration of slow-wave sleep

Neuroprotective Effects

Research indicates that gaboxadol may possess neuroprotective properties:

  • Mechanism : By modulating GABAA receptors, gaboxadol may protect neurons from excitotoxicity associated with conditions like stroke or traumatic brain injury.
  • Case Studies : Animal models have demonstrated reduced neuronal damage following ischemic events when treated with gaboxadol.

Case Study 1: Efficacy in Depression Models

Gaboxadol has shown promise in preclinical models of depression:

  • Findings : In rodent models, gaboxadol administration resulted in decreased depressive-like behaviors and increased resilience to stress.
ParameterControl GroupGaboxadol Group
Forced Swim Test Duration (seconds)120180
Tail Suspension Test Duration (seconds)10060

Case Study 2: Safety Profile Assessment

Safety assessments have indicated that gaboxadol has a favorable safety profile compared to traditional anxiolytics:

  • Adverse Effects : Clinical studies report fewer instances of sedation and cognitive impairment at therapeutic doses.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional uniqueness of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride becomes evident when compared to analogs with modified heterocyclic cores or substituents. Below is a detailed analysis:

Structural Analogues with Heterocyclic Core Modifications
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine 944903-60-0 C₆H₈N₂O 124.14 Oxazolo core (oxygen instead of nitrogen in the isoxazole ring); simpler structure with no reported pharmacological activity .
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride 879668-17-4 C₆H₁₀ClN₃ 159.62 Imidazole ring replaces isoxazole; exhibits warnings for acute toxicity (H302) and respiratory irritation (H335) .
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride 1187830-90-5 C₆H₁₀ClN₃ 159.62 Pyrazole ring substitution; similar hazards to imidazo analog but distinct binding profiles due to nitrogen positioning .

Key Observations :

  • The isoxazolo core (in the target compound) provides distinct electronic and steric properties compared to oxazolo, imidazo, or pyrazolo analogs, influencing receptor binding and metabolic stability.
  • The imidazo and pyrazolo derivatives share identical molecular weights but differ in hazard profiles, suggesting divergent metabolic pathways or toxicities .
Derivatives with Functional Group Modifications
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride 912265-91-9 C₉H₁₃ClN₂O₃ 232.66 Ethyl ester at C-3; increased lipophilicity and molecular weight; used as an intermediate in drug synthesis .
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine 95579-18-3 C₈H₁₂N₂O₂ 168.19 Ethoxy substituent enhances metabolic stability; no reported pharmacological data .
3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride 1185299-90-4 C₁₃H₁₃ClN₂O₃ 280.71 Aromatic substitution at C-3; potential for enhanced Hsp90 inhibition due to π-π stacking interactions .

Key Observations :

  • C-3 substituents (e.g., ethyl ester, ethoxy, benzodioxolyl) modulate bioactivity. For example, the ethyl ester derivative (232.66 g/mol) is prioritized in medicinal chemistry for its balance of solubility and membrane permeability .
  • The benzodioxolyl analog’s higher molecular weight (280.71 g/mol) correlates with improved target affinity, as seen in Hsp90 inhibitor studies .

Biological Activity

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, commonly known as gaboxadol (THIP), is a compound of significant interest due to its biological activity as a GABAA receptor agonist. It exhibits functional selectivity for delta-containing GABAA receptors, which are implicated in various neurological functions. This article delves into the biological activity of gaboxadol, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1864051-65-9
  • Molecular Formula : C6H9ClN2O
  • Physical Form : White solid with a purity of approximately 93% .

Gaboxadol acts primarily as an agonist at the GABAA receptor, enhancing the inhibitory neurotransmission in the central nervous system. Its selectivity for delta-containing GABAA receptors suggests a unique mechanism that may differ from other GABAergic drugs. The compound has been shown to modulate synaptic transmission and neuronal excitability by increasing chloride ion influx when binding to these receptors.

Pharmacological Effects

Gaboxadol has been studied for its effects on various neurological conditions:

  • Sleep Disorders : Gaboxadol has been investigated as a potential treatment for insomnia due to its sedative properties mediated through GABAA receptor activation.
  • Anxiety and Depression : Its anxiolytic effects have been noted in preclinical studies, suggesting potential use in anxiety disorders.
  • Neuroprotection : Research indicates that gaboxadol may offer neuroprotective benefits in models of neurodegeneration and injury .

Case Studies and Research Findings

Several studies have explored the biological activity of gaboxadol:

  • GABA Uptake Inhibition :
    • In vitro studies demonstrated that gaboxadol inhibits GABA uptake in neuronal cultures, enhancing the availability of GABA at synapses. This effect was significant compared to other compounds tested .
  • Behavioral Studies :
    • Animal models have shown that administration of gaboxadol leads to increased sleep duration and reduced wakefulness in rodents. These findings support its potential application in treating sleep disorders .
  • Clinical Trials :
    • Clinical trials have assessed gaboxadol's efficacy in improving sleep quality and reducing insomnia symptoms. Results indicated that patients reported better sleep onset and maintenance compared to placebo groups .

Comparative Biological Activity

The following table summarizes the biological activities of gaboxadol compared to other GABAA receptor modulators:

CompoundMechanismPrimary EffectsClinical Applications
GaboxadolGABAA agonistSedation, anxiolysisInsomnia, anxiety disorders
DiazepamGABAA agonistSedation, muscle relaxationAnxiety, seizures
ZolpidemGABAA agonistSleep inductionInsomnia
BaclofenGABAB agonistMuscle relaxationSpasticity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization reactions using intermediates like tert-butoxycarbonyl (Boc)-protected precursors. For example, deprotection of Boc groups under acidic conditions (e.g., HCl in methanol) yields the hydrochloride salt . Optimization includes controlling stoichiometry of HCl (e.g., 3 mL concentrated HCl per 5 mL methanol) and reaction time (1 hour at room temperature) to avoid over-acidification or byproduct formation .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity using HPLC (>95% purity thresholds are typical for pharmaceutical intermediates) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Key Techniques :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₆H₉ClN₂O, exact mass 176.04) and fragmentation patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve ring junction protons (e.g., δ 3.6–4.2 ppm for tetrahydroisoxazolo protons) and distinguish isoxazolo vs. pyridine moieties .
  • Elemental Analysis : Validate empirical formula (e.g., C: 40.8%, H: 5.1%, N: 15.8%, Cl: 20.1%) .
    • Cross-Validation : Compare data with crystallographic structures (e.g., Cambridge Crystallographic Data Centre entries) to resolve ambiguities in ring assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Precautions :

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .
  • Store separately from bases or oxidizers, and dispose of waste via certified hazardous waste services to prevent environmental contamination .
    • Documentation : Maintain material safety data sheets (MSDS) with hazard codes (e.g., H315, H319) and first-aid measures .

Advanced Research Questions

Q. How can researchers address contradictions in structural assignments, such as misidentified ring junctions or stereochemistry?

  • Case Study : A previous misassignment of a dihydroisoxazolopyridone scaffold was resolved via X-ray crystallography, highlighting the need for multi-technique validation .
  • Strategy : Combine NOESY NMR (to assess spatial proximity of protons) with computational modeling (DFT calculations) to refine stereochemical predictions .

Q. What reaction mechanisms govern the synthesis of derivatives, such as halogenated or aryl-substituted analogs?

  • Mechanistic Insights :

  • Halogenation : Electrophilic substitution at the pyridine ring is facilitated by Lewis acids (e.g., AlCl₃), while isoxazolo moieties may undergo nucleophilic attack at the oxygen-bearing carbon .
  • Aryl Functionalization : Suzuki-Miyaura coupling with boronic acids can introduce aryl groups at specific positions, requiring palladium catalysts and optimized pH conditions .
    • Byproduct Mitigation : Use scavengers (e.g., silica-bound thiols) to trap unreacted halides or metal residues .

Q. How can impurity profiling be systematically conducted for this compound in pharmaceutical research?

  • Approach :

  • HPLC with Reference Standards : Compare retention times and UV spectra against known impurities (e.g., tert-butyl ester byproducts or N-oxide derivatives) .
  • Quantitative NMR (qNMR) : Quantify impurities at <0.1% levels using internal standards like maleic acid .
    • Regulatory Alignment : Follow ICH Q3A guidelines for reporting and qualifying impurities in drug substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.